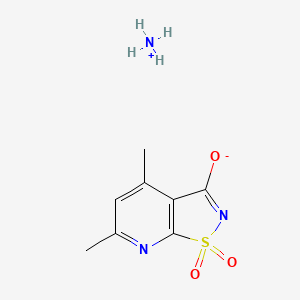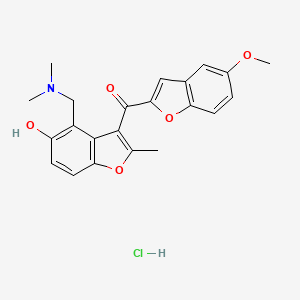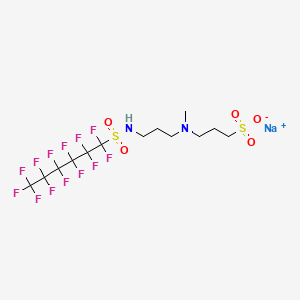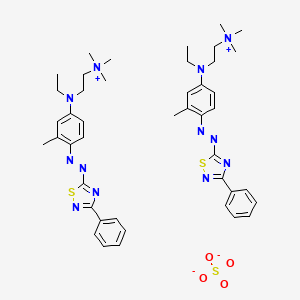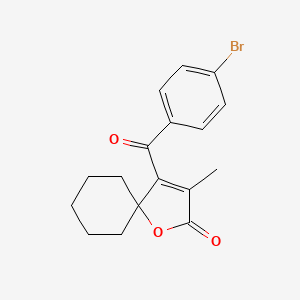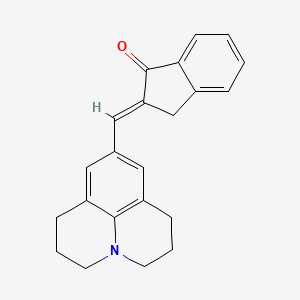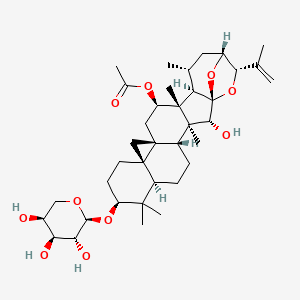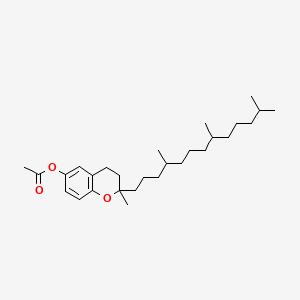
Tocol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tocol acetate is a derivative of tocol, a compound belonging to the vitamin E family. Tocols are known for their potent antioxidant properties and are essential for human health. This compound, specifically, is an esterified form of tocol, which enhances its stability and solubility in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tocol acetate can be synthesized through the esterification of tocol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced by esterifying tocol extracted from natural sources such as vegetable oils. The extraction process involves solvent extraction followed by purification using chromatographic techniques. The esterification is then carried out in large reactors under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tocol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopheryl quinone, a compound with different biological activities.
Reduction: Reduction of this compound can yield tocol, the parent compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the acetate group.
Major Products Formed
Oxidation: Tocopheryl quinone
Reduction: Tocol
Substitution: Various tocol derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tocol acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: Used in the formulation of dietary supplements, cosmetics, and pharmaceuticals due to its stability and bioavailability.
Wirkmechanismus
Tocol acetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various cellular proteins and DNA, where it prevents oxidative modifications. The pathways involved include the activation of antioxidant response elements and the inhibition of pro-oxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Uniqueness
Tocol acetate is unique among its counterparts due to its esterified form, which enhances its stability and solubility. This makes it more suitable for certain applications, such as in the formulation of supplements and cosmetics, where stability is crucial. Additionally, the esterified form may have different bioavailability and metabolic pathways compared to non-esterified tocols.
Eigenschaften
CAS-Nummer |
6199-76-4 |
|---|---|
Molekularformel |
C28H46O3 |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
[2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3 |
InChI-Schlüssel |
CBUJHSGSOYAVJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


